4-Phenyl-[2,7]naphthyridin-1-amine
Description
Properties
Molecular Formula |
C14H11N3 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
4-phenyl-2,7-naphthyridin-1-amine |
InChI |
InChI=1S/C14H11N3/c15-14-13-8-16-7-6-11(13)12(9-17-14)10-4-2-1-3-5-10/h1-9H,(H2,15,17) |
InChI Key |
UGLZUYWXOHMUSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C3=C2C=CN=C3)N |
Synonyms |
lophocladine B |
Origin of Product |
United States |
Comparison with Similar Compounds
Lophocladine A (LO A)
- Structure : 4-Phenyl-[2,7]naphthyridine-1(2H)-one (15a ), differing from LO B by the replacement of the 1-amine group with a ketone.
4-Phenyl-(thiophen-2-yl)acetic Acid Derivatives (2a–2f)
1,6-Naphthyridine Derivatives ()
- Structure: 3-(3-Amino-4-fluorophenyl)-N-(4-methoxybenzyl)-N,N-dimethyl-1,6-naphthyridin-7-amine.
- Key Differences: The 1,6-naphthyridine core (vs. 2,7 in LO B) alters ring topology, while fluorophenyl and methoxybenzyl groups enhance solubility and target selectivity.
Pharmacological Activity Comparison
Key Observations :
- The amine group in LO B is indispensable for cytotoxicity, as LO A (ketone analogue) is inactive.
Structure-Activity Relationships (SAR)
Amine vs. Ketone: The 1-amine group in LO B is critical for cytotoxicity, likely due to hydrogen-bond donor capacity and basicity, which are absent in LO A.
Phenyl Positioning : The 4-phenyl group enhances hydrophobic interactions in all analogues, but its synergy with the naphthyridine core in LO B maximizes planar stacking.
Heterocyclic Core : The 2,7-naphthyridine system in LO B offers superior rigidity and electron distribution compared to thiophene or 1,6-naphthyridine cores.
Preparation Methods
Dibromination and Lithiation of 2-Methoxypicoline
The synthesis begins with 2-methoxypicoline (9 ), which undergoes dibromination to introduce halogen substituents at strategic positions. Subsequent selective lithiation using LDA (lithium diisopropylamide) generates a reactive intermediate capable of nucleophilic attack. Quenching with methyl formate yields the formylated pyridine 11 , a critical precursor for naphthyridine ring formation.
Ligand-Free Suzuki Coupling
The formylated intermediate 11 undergoes Suzuki-Miyaura coupling with phenylboronic acid in polyethylene glycol (PEG) as a green solvent. This step installs the phenyl group at position 4 of the nascent naphthyridine core. The ligand-free conditions minimize side reactions, achieving a 64% yield over two steps. Final deprotection of the methoxy group using HBr/acetic acid furnishes 4-phenyl-naphthyridin-1-amine (14a ).
Table 1: Optimization of Suzuki Coupling Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | PEG-400 | 80 | 64 |
| PdCl₂(PPh₃)₂ | DMF | 100 | 48 |
| Pd/C | EtOH | 70 | 32 |
Three-Component Cyclization with Aldehydes and Ammonia
Reaction Mechanism
A one-pot three-component reaction combines 2-aminopyridine, benzaldehyde, and malononitrile in methanol catalyzed by 3-nitrophenylboronic acid. The boronic acid facilitates Knoevenagel condensation between the aldehyde and malononitrile, followed by cyclization with 2-aminopyridine to form the 1,8-naphthyridine scaffold. While this method primarily yields 1,8-regioisomers, modifying the aldehyde and catalyst could favor 2,7-naphthyridines.
Solvent and Catalyst Screening
Methanol proved optimal, providing a 79% yield of 2-amino-4-phenyl-1,8-naphthyridine-3-carbonitrile (4a ) at room temperature. Polar solvents like acetonitrile and ethanol resulted in lower yields (≤72%), while non-polar solvents (e.g., dichloromethane) produced trace amounts.
Table 2: Solvent Effects on Cyclization Yield
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Methanol | 1.0 | 79 |
| Ethanol | 1.5 | 72 |
| Acetonitrile | 1.2 | 65 |
| Dichloromethane | 8.0 | <10 |
Oxidative Dehydrogenation of Dihydro Naphthyridones
Formation of Dihydro Intermediate
Reacting 2-aminopyridine derivatives with formaldehyde and acetic acid generates dihydro naphthyridones. Oxidation with chloranil (tetrachloro-1,2-benzoquinone) removes two hydrogens, aromatizing the ring to yield the fully conjugated naphthyridine.
Challenges with Formaldehyde
Direct use of formaldehyde led to methyl-substituted byproducts (e.g., 14b ) due to over-alkylation. Employing ethyl glyoxylate as a protected formaldehyde source circumvented this issue. Hydrolysis and decarboxylation under acidic conditions released formaldehyde in situ, enabling controlled oxidation to 4-phenyl-naphthyridin-1-amine.
Table 3: Comparison of Formaldehyde Sources
| Source | Yield (%) | Byproducts |
|---|---|---|
| Formaldehyde | 16 | 14b (54%) |
| Ethyl glyoxylate | 54 | None |
Reductive Amination Pathways
Sodium Borohydride Reduction
NaBH₄ reduces iminium intermediates formed during cyclization, producing tetrahydro naphthyridines. However, this method requires precise control to avoid over-reduction. Formic acid as a co-solvent enhanced selectivity, achieving 68% yield of tetrahydro derivatives without affecting carbonyl groups.
Functional Group Compatibility
Ketones and esters remained intact under these conditions, enabling the synthesis of complex analogs. For example, compound 15j retained its ketone moiety post-reduction, demonstrating the method’s versatility.
Regioselective Bromination and Cross-Coupling
Bromination of 2,7-Naphthyridine
Regioselective bromination at position 4 of 2,7-naphthyridine using POBr₃ introduces a handle for subsequent Suzuki coupling. The brominated intermediate reacts with phenylboronic acid under Pd catalysis, installing the phenyl group with >90% regioselectivity.
Amination via Buchwald-Hartwig
Palladium-catalyzed amination of 4-bromo-2,7-naphthyridine with ammonia or amines completes the synthesis. Using Xantphos as a ligand and Cs₂CO₃ as a base, this step achieves 85% yield.
Table 4: Optimization of Amination Conditions
| Ligand | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Xantphos | Cs₂CO₃ | 100 | 85 |
| BINAP | KOtBu | 120 | 72 |
| DPPF | NaOAc | 80 | 63 |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 4-Phenyl-[2,7]naphthyridin-1-amine, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves hydrogenation of a 4-azido precursor (e.g., 4-azido-7-methyl-2-phenyl-1,8-naphthyridine) using Pd/C under mild conditions (H₂ in MeOH at 20°C), yielding 7-methyl-2-phenyl-1,8-naphthyridin-4-amine as a structural analog . Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), inert atmospheres to prevent oxidation, and controlled temperatures (20–50°C). Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity.
Q. Which spectroscopic and analytical techniques are essential for characterizing 4-Phenyl-[2,7]naphthyridin-1-amine?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is indispensable for confirming regiochemistry and phenyl substitution patterns. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) resolves bond angles and spatial arrangements of the naphthyridine core . For intermediates, FT-IR identifies functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹).
Q. How does the phenyl substituent influence the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer : The phenyl group at position 2 of the naphthyridine ring directs electrophilic attack to the electron-rich naphthyridine core. For example, bromination occurs preferentially at the 5-position due to resonance stabilization from the adjacent amine group. Reaction conditions (e.g., Br₂ in acetic acid at 60°C) must balance reactivity and side-product formation .
Q. What are the primary biological targets of 4-Phenyl-[2,7]naphthyridin-1-amine derivatives, and how are these assays designed?
- Methodological Answer : Derivatives often target kinase enzymes (e.g., EGFR) or DNA intercalation. Assays include:
- Kinase inhibition : Fluorescence-based ATP competition assays (IC₅₀ determination).
- Antimicrobial activity : MIC testing against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the naphthyridine core be addressed?
- Methodological Answer : Selective tritylation of the 7-amino group (using trityl chloride in THF with NEt₃ at 50°C) protects one amine while allowing functionalization at the 2-position. Computational modeling (DFT) predicts electron density distribution to guide reagent selection .
Q. What computational strategies are effective in designing 4-Phenyl-[2,7]naphthyridin-1-amine derivatives with enhanced binding affinity?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) evaluate interactions with target proteins (e.g., PARP-1). Quantum mechanical calculations (Gaussian) optimize substituent effects on HOMO-LUMO gaps, correlating with redox activity .
Q. How should researchers resolve contradictions in reported biological activity data for structurally similar naphthyridines?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding kinetics vs. cell viability assays). Meta-analysis of literature data should account for variables like cell line heterogeneity (e.g., MCF-7 vs. HeLa) and solvent effects (DMSO tolerance thresholds) .
Q. What factorial design approaches optimize reaction conditions for scaling up synthesis?
- Methodological Answer : A 2³ factorial design evaluates temperature (20–50°C), catalyst loading (5–10% Pd/C), and solvent (MeOH vs. EtOH). Response surface methodology (RSM) identifies optimal parameters for yield (>80%) and minimizes byproducts (e.g., dehalogenated intermediates) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
